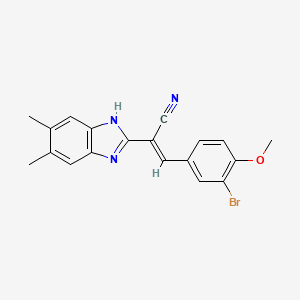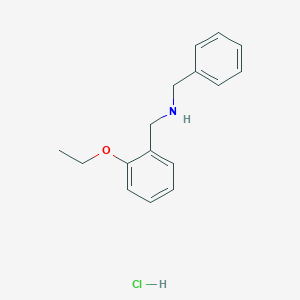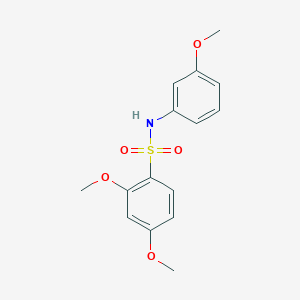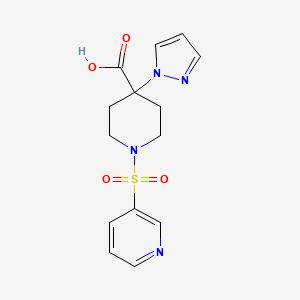
3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
作用機序
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed that the compound binds to certain proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This binding results in a change in the fluorescence properties of the compound, allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low cytotoxicity, making it a potentially safe tool for imaging studies.
実験室実験の利点と制限
One advantage of using 3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its high fluorescence intensity and good photostability. Additionally, its selective binding to certain proteins makes it a potentially useful tool for protein labeling and tracking. However, one limitation is the lack of information available on its biochemical and physiological effects.
将来の方向性
There are several potential future directions for research on 3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile. These include:
1. Further investigation into the mechanism of action of the compound.
2. Development of new fluorescent probes based on the structure of this compound.
3. Investigation of the potential use of the compound in live cell imaging studies.
4. Exploration of the potential use of the compound in drug discovery and development.
5. Investigation of the potential use of the compound in disease diagnosis and treatment.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its high fluorescence intensity and selective binding to certain proteins make it a potentially useful tool for imaging studies. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 3-bromo-4-methoxyphenylboronic acid with 2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile in the presence of a palladium catalyst. This reaction results in the formation of the desired compound.
科学的研究の応用
3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile has been found to be useful in scientific research due to its potential as a fluorescent probe. This compound has been shown to have high fluorescence intensity and good photostability, making it a useful tool for imaging studies. Additionally, it has been found to selectively bind to certain proteins, making it a potential tool for protein labeling and tracking.
特性
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c1-11-6-16-17(7-12(11)2)23-19(22-16)14(10-21)8-13-4-5-18(24-3)15(20)9-13/h4-9H,1-3H3,(H,22,23)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZHJFGGEYECHO-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=C(C=C3)OC)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC(=C(C=C3)OC)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-isopropylbenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5487224.png)

![{[5-(2-chlorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5487236.png)
![1-methyl-4-[3-(1H-pyrazol-1-yl)-1-azetidinyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487238.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5487248.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5487254.png)
![7-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5487261.png)
![1-[2-(4-isopropoxy-3-methylphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5487265.png)
![3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5487274.png)
![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5487280.png)
![N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine](/img/structure/B5487287.png)

![2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5487329.png)
